(R)-3-Fluoropyrrolidine hydrochloride

Process Chemistry Chiral Purity Oncology

Procure the (R)-enantiomer (136725-55-8) for clinical-stage asset synthesis. It is critical for Mosperafenib (BRAF V600E) and MT-3014 (PDE10A) programs, where ≥99.95% e.e. purity is mandatory. The strategic fluorine enhances metabolic stability versus non-fluorinated analogs. Do not substitute with the (S)-enantiomer (136725-53-6).

Molecular Formula C4H9ClFN
Molecular Weight 125.57 g/mol
CAS No. 136725-55-8
Cat. No. B143454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Fluoropyrrolidine hydrochloride
CAS136725-55-8
Molecular FormulaC4H9ClFN
Molecular Weight125.57 g/mol
Structural Identifiers
SMILESC1C[NH2+]CC1F.[Cl-]
InChIInChI=1S/C4H8FN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m1./s1
InChIKeyLENYOXXELREKGZ-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (R)-3-Fluoropyrrolidine hydrochloride (CAS 136725-55-8): A High-Purity Chiral Intermediate for Targeted Drug Discovery Programs


(R)-3-Fluoropyrrolidine hydrochloride (CAS 136725-55-8) is a chiral, fluorinated heterocyclic building block with a molecular weight of 125.57 g/mol and the molecular formula C4H9ClFN [1]. It exists as a solid at room temperature and is characterized by its specific optical rotation . Its primary utility in pharmaceutical R&D stems from its function as a versatile intermediate, with applications validated in the synthesis of clinical-stage assets targeting BRAF V600E-mutant cancers and CNS disorders [2].

Why (R)-3-Fluoropyrrolidine hydrochloride (136725-55-8) Cannot Be Replaced by its Enantiomer or Non-Fluorinated Analogs in Lead Optimization


The (R)-enantiomer (136725-55-8) and its (S)-counterpart (136725-53-6) are not interchangeable due to the fundamental principle of chiral recognition in biological systems [1]. While they share identical physical properties, their interactions with chiral biological targets—such as enzymes and receptors—can be dramatically different, directly impacting potency, selectivity, and pharmacokinetic profiles [2]. Furthermore, the strategic incorporation of fluorine enhances metabolic stability and lipophilicity compared to non-fluorinated pyrrolidine analogs, a critical advantage in medicinal chemistry that cannot be achieved through substitution with 3-pyrrolidinol or related compounds .

Quantitative Evidence: (R)-3-Fluoropyrrolidine hydrochloride (136725-55-8) Differentiation in Synthesis and Bioactivity


Strict Purity Specifications for Clinical-Stage Drug Manufacturing: (R)- vs. Racemic Mixture

In the manufacturing process for Roche's clinical candidate Mosperafenib, the required specifications for the (R)-3-fluoropyrrolidine intermediate were ≥ 99.8% chemical purity and ≥ 99.95% chiral purity, which are far more stringent than typical research-grade material [1]. This level of purity is essential for minimizing impurities in the final drug substance and is not achievable with racemic 3-fluoropyrrolidine hydrochloride, which would introduce the undesired (S)-enantiomer [2].

Process Chemistry Chiral Purity Oncology GMP Manufacturing

Enabling Sub-Nanomolar PDE10A Inhibition: A Class-Level Inference for CNS Drug Discovery

While direct bioactivity data for the hydrochloride salt is limited, its utility is demonstrated through its incorporation into advanced lead compounds. The PDE10A inhibitor MT-3014, which contains the (R)-3-fluoropyrrolidine moiety, exhibits a potent inhibitory effect with an IC50 of 0.357 nmol/L against PDE10A . This contrasts with non-fluorinated pyrrolidine analogs, which generally lack this level of potency and selectivity due to the absence of the strategic fluorine atom .

PDE10A Inhibition CNS Disorders Schizophrenia Lead Optimization

Validated Use in Aurora Kinase Inhibitor Synthesis: A Differentiated Application from the (S)-Enantiomer

Major chemical suppliers including Sigma-Aldrich specifically cite the application of (R)-(−)-3-Fluoropyrrolidine hydrochloride as a substrate for preparing imidazo[1,2-a]pyrazine derivatives, which are being investigated as possible aurora kinase inhibitors . The (S)-enantiomer is not referenced for this same application, highlighting a distinct, validated use-case for the (R)-form in synthesizing a specific class of oncology drug candidates .

Aurora Kinase Oncology Cancer Therapeutics Chemical Synthesis

Optimal Research and Industrial Use-Cases for (R)-3-Fluoropyrrolidine hydrochloride (136725-55-8)


Late-Stage Clinical Development and GMP Manufacturing

This scenario directly follows from the evidence that (R)-3-fluoropyrrolidine is a critical intermediate for clinical-stage assets like Mosperafenib, requiring extremely high chiral purity (≥ 99.95% e.e.). Procurement of this specific compound is essential for any CRO or pharmaceutical company tasked with developing a robust, scalable, and regulatory-compliant synthetic route for such drug candidates [1].

Lead Optimization for CNS Disorders Targeting PDE10A

Based on the class-level evidence of MT-3014's sub-nanomolar potency, (R)-3-fluoropyrrolidine hydrochloride should be prioritized by medicinal chemistry teams synthesizing novel PDE10A inhibitors. Its use is critical for achieving the necessary potency and brain penetration required for treating neurological conditions like schizophrenia [1].

Synthesis of Aurora Kinase Inhibitors for Oncology Research

Vendor-validated applications confirm the compound's specific utility in preparing imidazo[1,2-a]pyrazine derivatives as aurora kinase inhibitors. Research groups focused on this mechanism of action in cancer biology should procure the (R)-enantiomer as a key starting material for their synthetic efforts, a use-case not shared by the (S)-enantiomer [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-Fluoropyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.